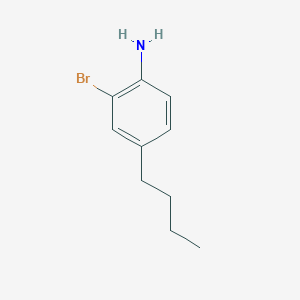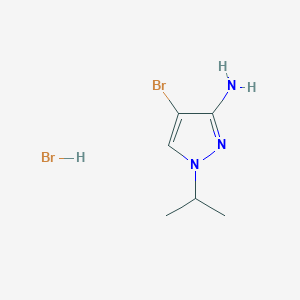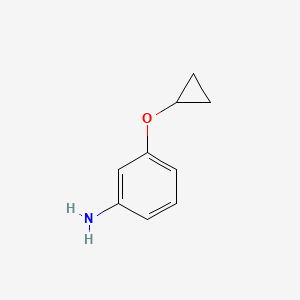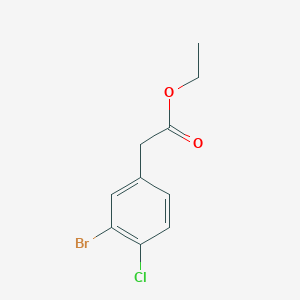
3-Chloropropanoic anhydride
Overview
Description
3-Chloropropanoic anhydride is a useful research compound. Its molecular formula is C6H8Cl2O3 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Degradation of Halogenated Compounds : 3-Chloropropanoic acid (3-CPA), closely related to 3-Chloropropanoic anhydride, is used in agriculture as a herbicide. Its microbial degradation is a potential method for treating environmental pollution caused by such haloacids. The metabolic potential and pathways for 3-CPA degradation have been detailed, suggesting avenues for future research in environmental biotechnology (Satpathy, Konkimalla, & Ratha, 2017).
Chlorination Process in Chemical Synthesis : The mechanism of chlorination, converting propanoic acid to α-chloropropanoic acid using propanoic anhydride as a catalyst, has been studied. This research provides insight into the synthetic applications of chloropropanoic derivatives in chemical industries (Xue et al., 2017).
Formation in Food Products : Studies have shown the occurrence of 3-chloropropane-1,2-diol (3-CPD) esters in foods, especially in refined edible oils. These studies highlight the toxicological significance and potential health impacts of such compounds, which are structurally similar to this compound, in food items (Hamlet et al., 2011).
Analytical Techniques in Food Control : Research has been conducted on the determination of chloropropanols in food products, including the development of sensitive methods for detecting these compounds. This research is crucial for food safety and regulatory compliance (Abu-El-Haj et al., 2007).
Novel Compound Synthesis : There's research exploring the synthesis of novel compounds with potential biological activity, using chloropropanoic derivatives as starting materials. This highlights the role of such compounds in pharmaceutical and agrochemical research (Deng-che, 2013).
Toxicological Assessment in Healthcare : The toxicity of chloropropanol compounds, similar to this compound, has been assessed in human proximal tubule cells, indicating potential health risks associated with these compounds. Such studies are essential for understanding the health implications of exposure to chloropropanols (Mossoba et al., 2019).
Properties
IUPAC Name |
3-chloropropanoyl 3-chloropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMBHOXSQYAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)OC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















